Linoleoyl sarcosine
Description
Significance and Context of N-Acyl Amino Acid Conjugates in Chemical Biology Research
N-acyl amino acid conjugates represent a significant and expanding class of lipid signaling molecules that have garnered considerable attention in the field of chemical biology. These endogenous compounds are characterized by a fatty acyl group linked to an amino acid via an amide bond. This conjugation of a lipid and an amino acid results in an amphipathic molecule with diverse biological activities. The exploration of N-acyl amino acids has provided valuable insights into cellular signaling, metabolic regulation, and the modulation of protein function.
The scientific intrigue surrounding N-acyl amino acids stems from their structural and functional diversity. The acyl chain can vary in length and degree of saturation, while the conjugated amino acid can be any of the proteinogenic or non-proteinogenic amino acids. This combinatorial potential gives rise to a vast array of unique molecules, each with the potential for distinct biological roles. Research in this area has revealed that N-acyl amino acids are involved in a multitude of physiological processes, including the regulation of inflammation, pain perception, and energy homeostasis. Their ability to interact with and modulate the function of various proteins, including enzymes and receptors, underscores their importance as signaling molecules.
From a chemical biology perspective, N-acyl amino acids serve as powerful tools for probing biological systems. Their synthesis allows for the creation of molecular probes to investigate enzyme activity, receptor binding, and metabolic pathways. Furthermore, the identification of endogenous N-acyl amino acids and the elucidation of their biosynthetic and metabolic pathways have opened new avenues for understanding cellular communication and have identified novel targets for therapeutic intervention.
Rationale for Focused Investigation of Linoleoyl Sarcosine (B1681465)
Among the diverse family of N-acyl amino acid conjugates, Linoleoyl sarcosine emerges as a compound of particular interest for focused investigation. This compound is the conjugate of linoleic acid, an essential omega-6 fatty acid, and sarcosine (N-methylglycine), a naturally occurring amino acid derivative. This specific combination of a polyunsaturated fatty acid and a modified amino acid bestows upon this compound unique physicochemical properties and suggests a range of potential biological activities that warrant dedicated research.
The rationale for a focused investigation into this compound is multifaceted. Firstly, its amphipathic nature, conferred by the hydrophobic linoleoyl tail and the hydrophilic sarcosine headgroup, makes it an effective surfactant. ontosight.ai This property is not only relevant for its commercial applications in cosmetics and personal care products but also suggests a potential to interact with and modulate the properties of biological membranes. ontosight.ai The interaction of small molecules with cellular membranes is a critical aspect of drug action and cellular signaling, making the study of this compound's effects on lipid bilayers a promising area of research.
Secondly, emerging research on closely related N-acyl amino acid conjugates points towards significant biological activities. For instance, studies on N-linoleoylglycine, a structural analog of this compound, have demonstrated potent anti-inflammatory effects. nih.govnih.gov This raises the compelling possibility that this compound may possess similar or even enhanced anti-inflammatory properties. A focused investigation is necessary to elucidate the specific mechanisms by which this compound might modulate inflammatory pathways, which could have significant therapeutic implications.
Furthermore, the unique structural features of this compound, specifically the presence of the N-methyl group on the sarcosine moiety, may influence its metabolic stability and interaction with biological targets compared to its glycine (B1666218) counterpart. This subtle structural difference could lead to distinct pharmacological profiles, making a direct and focused investigation of this compound essential.
Finally, the potential for this compound to serve as a component in drug delivery systems is an area ripe for exploration. ontosight.ai Its surfactant properties could be harnessed to improve the solubility and bioavailability of poorly water-soluble drugs. A thorough investigation into its properties and biological interactions is a prerequisite for realizing its potential in pharmaceutical applications.
The following table presents a summary of research findings on the anti-inflammatory activity of N-linoleoylglycine and its structural analogs, providing a strong basis for the focused investigation of this compound.
| Compound | In Vivo Model | Activity | Mechanism of Action |
|---|---|---|---|
| N-linoleoylglycine | Mouse Peritonitis Assay | Reduced leukocyte migration at doses as low as 0.3 mg/kg. nih.gov | Elevated levels of the inflammation-resolving eicosanoid 15-deoxy-Δ13,14-PGJ2. nih.gov |
| N-linoleoyl-D-alanine | In Vitro (Mouse Macrophage RAW cells) | Most active in stimulating 15-deoxy-Δ13,14-PGJ2 production. nih.gov | Stimulation of 15-deoxy-Δ13,14-PGJ2 production. nih.gov |
| N-linoleoyl-L-alanine | In Vitro (Mouse Macrophage RAW cells) | Less active than the D-alanine derivative. nih.gov | Stimulation of 15-deoxy-Δ13,14-PGJ2 production. nih.gov |
| N-linoleoyl-D-phenylalanine | In Vitro (Mouse Macrophage RAW cells) | Almost no response. nih.gov | - |
Structure
2D Structure
Properties
CAS No. |
26408-39-9 |
|---|---|
Molecular Formula |
C21H37NO3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
2-[methyl-[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid |
InChI |
InChI=1S/C21H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h7-8,10-11H,3-6,9,12-19H2,1-2H3,(H,24,25)/b8-7-,11-10- |
InChI Key |
JWHARDIWYCXHAN-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Linoleoyl Sarcosine
Chemical Synthesis Pathways
Traditional chemical synthesis provides robust and high-yield methods for the production of Linoleoyl sarcosine (B1681465). These pathways typically involve the activation of the linoleic acid carboxyl group to facilitate nucleophilic attack by the sarcosine amine.
Esterification-Amidation Approaches Utilizing Fatty Acid Methyl Esters and Sarcosinates
A prevalent industrial method for synthesizing N-acyl amino acids, including Linoleoyl sarcosine, involves the reaction of a fatty acid methyl ester with an amino acid salt, such as sodium sarcosinate. researchgate.net This approach avoids the use of harsh chlorinating agents. The synthesis proceeds by reacting methyl linoleate with sodium N-methylglycinate, often in the presence of a catalyst like sodium methoxide and a suitable solvent system. researchgate.netwikipedia.org
The reaction conditions are a critical factor in driving the synthesis towards high yields. For instance, in the synthesis of the related N-Oleoylsarcosine, reacting methyl oleate with sodium N-methylglycinate with equimolar amounts of sodium methoxide in methanol at 120°C resulted in a 92.5% yield. wikipedia.org Similar principles apply to the synthesis of this compound from methyl linoleate. Research has also explored the use of solvents like polyethylene glycol 400 to facilitate the synthesis of sodium N-myristoyl amino acids, achieving high yields. researchgate.net
Table 1: Comparison of Catalysts and Solvents in Fatty Acid Ester Amidation
| Acyl Donor | Amino Acid Salt | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Methyl Laurate | Sodium Glutamate | Phase Transfer Catalyst | Water | Not specified | researchgate.net |
| Coconut Oil Fatty Acid Methyl Ester | Sodium Glycinate (B8599266) | Sodium Methoxide | Not specified | 78.7% | researchgate.net |
| Methyl Oleate | Sodium N-methylglycinate | Sodium Methoxide | Methanol | 92.5% | wikipedia.org |
Alternative Chemical Synthesis Routes
Several other chemical methods have been developed for the synthesis of N-acyl amino acids.
Acid Chloride Method (Schotten-Baumann Reaction) : This is a classic and highly efficient method for forming amides. tandfonline.com The process involves converting linoleic acid into its more reactive derivative, linoleoyl chloride. This is typically achieved using reagents like thionyl chloride or phosphorus trichloride. wikipedia.orgderpharmachemica.com The resulting linoleoyl chloride is then reacted with sarcosine under alkaline conditions, often in a two-phase solvent system (e.g., water and an organic solvent). researchgate.nettandfonline.com A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct and maintain a pH that facilitates the reaction. wikipedia.orgtandfonline.com While this method gives high yields, the use of corrosive and toxic chlorinating agents and the generation of by-products are significant drawbacks for industrial-scale, environmentally friendly production. wikipedia.orgnih.gov
Fatty Acid Anhydride Method : This route involves the reaction of a fatty acid anhydride with an amino acid. The anhydride serves as an activated form of the fatty acid, readily undergoing nucleophilic attack by the amine group of sarcosine. This method is part of the broader chemical synthesis landscape for N-acyl amino acids. researchgate.net
Fatty Nitrile Hydrolysis : Another pathway involves the hydrolysis of fatty nitriles. This method has been explored for the synthesis of N-acyl amino acid surfactants, though it can require harsh reaction conditions and poses safety challenges associated with handling cyanide-containing precursors. researchgate.net
Amide Carbonylation : The fatty amide carbonyl addition method uses fatty amides and formaldehyde as raw materials to form primary amidohydrols. researchgate.net A notable example involved the synthesis of N-lauroyl sarcosine using a LiBr-loaded modified palladium halide catalyst under high pressure, achieving a 95% yield. researchgate.net
Development of Environmentally Conscious and Sustainable Synthesis Methodologies
Growing environmental concerns have spurred research into "green" and sustainable methods for synthesizing N-acyl amino acids. These approaches aim to reduce waste, avoid hazardous reagents, and utilize renewable resources. Key strategies include:
Direct Condensation : This method involves the direct reaction of a fatty acid (linoleic acid) and an amino acid (sarcosine) at high temperatures (typically 100°C to 250°C) to form the amide bond while removing water. researchgate.netgoogle.com While this avoids harsh activating agents, the high temperatures can lead to side reactions and degradation of unsaturated fatty acids like linoleic acid.
Biocatalysis : As detailed in the following section, using enzymes as catalysts offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods. researchgate.net
Fermentation : Fermentation methods present a promising frontier for sustainable production. This involves engineering microorganisms, such as Bacillus subtilis, to produce N-acyl amino acids directly from renewable feedstocks like cellulosic carbohydrates (e.g., soybean hulls). researchgate.net This approach has the potential for high cost-effectiveness and a significantly lower environmental footprint. researchgate.net
Enzymatic Synthesis Approaches
Enzymatic synthesis represents a significant advancement in the production of N-acyl amino acids like this compound, offering high specificity, mild reaction conditions, and a favorable environmental profile compared to many chemical routes. researchgate.net
Biocatalytic Amidation Mechanisms for N-Acyl Amino Acid Surfactants
The enzymatic formation of the amide bond in N-acyl amino acids can proceed through several mechanisms, depending on the enzyme class.
Hydrolase-Catalyzed Synthesis : Enzymes such as lipases, proteases, and acylases, which typically catalyze hydrolysis reactions, can be used for synthesis in non-aqueous or low-water environments. nih.govscispace.com By reducing the water activity, the thermodynamic equilibrium of the reaction is shifted from hydrolysis towards synthesis (a concept known as "reverse hydrolysis"). researchgate.net The mechanism often involves a two-step process where the fatty acid first acylates a residue (e.g., serine) in the enzyme's active site, forming a covalent acyl-enzyme intermediate. nih.gov This activated intermediate is then subjected to nucleophilic attack by the amino group of sarcosine (aminolysis), releasing the final N-acyl amino acid product. nih.gov
ATP-Dependent Mechanisms : In biological systems, some enzymes utilize the energy from adenosine triphosphate (ATP) hydrolysis to activate the carboxylic acid. nih.govfrontiersin.org This involves the formation of a high-energy acyl-adenylate intermediate, which is highly susceptible to nucleophilic attack by an amine. nih.govfrontiersin.org While common in vivo, this approach is less frequently used for in vitro industrial synthesis due to the high cost of ATP.
Enzyme Selection and Optimization for this compound Synthesis
The success of enzymatic synthesis hinges on selecting an appropriate enzyme and optimizing reaction conditions.
Enzyme Selection : A variety of enzymes have been screened for their ability to synthesize N-acyl amino acids. Lipases and proteases are commonly used. researchgate.netresearchgate.net Another important class is acylases. For example, a screening of 57 commercially available enzymes found that Acylase I from pig kidney exhibited the highest activity for the synthesis of N-lauroyl-L-amino acids. scispace.comresearchgate.net This enzyme effectively catalyzed the reaction between lauric acid and various amino acids, suggesting its potential applicability for synthesizing this compound. scispace.com
Optimization of Reaction Conditions : To maximize yield and reaction rate, several parameters must be optimized:
Solvent System : The choice of solvent is crucial for shifting the reaction equilibrium towards synthesis. Glycerol-water systems have proven effective, as they can dissolve the amino acid while maintaining a low water activity that favors the synthetic reaction over hydrolysis. scispace.comresearchgate.net
pH : The optimal pH depends on the specific enzyme and substrates. For the synthesis of N-lauroyl-L-amino acids using Acylase I, a pH of 7.5 was found to be effective. researchgate.net
Substrate Concentration : The molar ratio of the fatty acid to the amino acid can significantly influence the conversion rate.
Temperature : The reaction is typically conducted at a moderate temperature (e.g., 37°C) to ensure enzyme stability and activity. researchgate.net
Table 2: Examples of Enzymatic Synthesis of N-Acyl-L-Amino Acids
| Enzyme | Acyl Donor | Amino Acid | System | Conversion | Reference |
|---|---|---|---|---|---|
| Acylase I (pig kidney) | Lauric Acid | L-Arginine | Glycerol-water | 82% | researchgate.net |
This data illustrates the potential of enzymatic systems to achieve high conversion rates under optimized, mild conditions, providing a viable green alternative for the synthesis of compounds like this compound.
Structural Modifications and Derivatization Strategies for this compound
This compound, a molecule comprising a hydrophobic linoleoyl tail and a hydrophilic sarcosine head group, offers several sites for structural modification to tailor its physicochemical properties and functional performance. These modifications can be broadly categorized into derivatization of the carboxylic acid group, alterations of the linoleoyl fatty acid chain, and modifications of the sarcosine backbone. Such strategies are employed to enhance characteristics like solubility, interfacial activity, and biodegradability, or to introduce new functionalities for specific applications.
Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a primary target for chemical modification, allowing for the synthesis of a variety of derivatives with altered properties. Common derivatization strategies include esterification and amidation.
Esterification: this compound can be esterified with various alcohols to produce linoleoyl sarcosinate esters. This transformation alters the polarity of the head group, which can significantly impact the compound's solubility and surfactant properties. For instance, esterification with short-chain alcohols can reduce the water solubility, making the derivatives more suitable for non-aqueous systems. The synthesis of these esters can be achieved through standard esterification methods, such as Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst.
Amidation: The carboxylic acid can also be converted to an amide by reacting this compound with an amine. This reaction introduces a new amide linkage and can be used to append various functional groups to the molecule, depending on the nature of the amine used. For example, reaction with amino alcohols can introduce additional hydroxyl groups, enhancing the hydrophilicity of the head group. The synthesis of amides from carboxylic acids often requires the activation of the carboxyl group, for example, by converting it to an acyl chloride or by using coupling agents like carbodiimides.
| Derivative Type | General Structure | Potential Property Changes | Common Synthetic Methods |
| Esters | R-CO-N(CH₃)-CH₂-COOR' | Increased hydrophobicity, altered solubility | Fischer esterification, reaction with alkyl halides |
| Amides | R-CO-N(CH₃)-CH₂-CONHR' | Introduction of new functional groups, altered H-bonding | Acyl chloride route, carbodiimide coupling |
Table 1: Overview of Carboxylic Acid Derivatization of this compound
Modification of the Linoleoyl Fatty Acid Chain
The unsaturated linoleoyl chain provides reactive sites for a range of chemical transformations. The two double bonds in the C18 fatty acid chain can undergo various addition reactions, allowing for the introduction of different functional groups.
Epoxidation: The double bonds can be epoxidized using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), to form epoxidized this compound. These epoxide rings are reactive intermediates that can be subsequently opened by various nucleophiles to introduce functionalities like hydroxyl or amino groups.
Hydrogenation: Partial or full hydrogenation of the double bonds in the linoleoyl chain can be performed to increase the saturation of the fatty acid tail. This modification affects the molecule's packing at interfaces and can alter its melting point and oxidative stability.
Ozonolysis: Ozonolysis can be employed to cleave the double bonds, leading to the formation of shorter-chain dicarboxylic acids or aldehydes, depending on the work-up conditions. This strategy can be used to produce novel dicarboxylic amino acid surfactants.
| Modification | Reagents | Resulting Structure | Impact on Properties |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide rings on the fatty acid chain | Increased reactivity, potential for further functionalization |
| Hydrogenation | H₂/Catalyst (e.g., Pd/C) | Saturated or partially saturated fatty acid chain | Increased melting point and oxidative stability |
| Ozonolysis | O₃, followed by reductive or oxidative work-up | Cleavage of the fatty acid chain to form aldehydes or carboxylic acids | Formation of shorter-chain derivatives with different surfactant properties |
Table 2: Modification Strategies for the Linoleoyl Chain
Enzymatic Derivatization
Enzymatic methods offer a green and selective alternative to traditional chemical synthesis for the modification of this compound. Lipases, for example, can be used to catalyze both the synthesis of this compound from linoleic acid and sarcosine, and the transesterification or amidation reactions to produce derivatives under mild conditions. nih.govresearchgate.net The use of enzymes can lead to higher specificity and reduced by-product formation compared to chemical methods. For instance, specific lipases can be chosen to selectively esterify the carboxylic acid group without affecting the rest of the molecule.
Research into the enzymatic synthesis of N-acyl amino acids has highlighted the potential for creating a diverse range of these compounds with tailored properties for various industries, including food, cosmetics, and pharmaceuticals. nih.gov
Advanced Analytical and Spectroscopic Characterization of Linoleoyl Sarcosine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular architecture and functional groups present in linoleoyl sarcosine (B1681465).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-acyl sarcosinates like linoleoyl sarcosine. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular environment of the hydrogen and carbon atoms, respectively.
Studies on related N-acyl sarcosinates, such as sodium N-lauroyl sarcosinate, have demonstrated the utility of NMR in confirming chemical structures. researchgate.net In aqueous solutions, NMR spectra can reveal the presence of conformational isomers (cis and trans) due to restricted rotation around the amide bond. jst.go.jpresearchgate.net The relative concentrations of these conformers can change with the formation of micelles, with the trans-conformer being more favorable in the micellar state. researchgate.netresearchgate.net
For N-lauroyl sarcosine, specific proton (¹H) signals have been identified. For instance, the methylene (B1212753) protons of the glycine (B1666218) moiety show a distinct signal. googleapis.com Similarly, ¹³C NMR studies provide insights into the carbon backbone, with characteristic chemical shifts for the carbonyl carbon, the N-methyl carbon, and the carbons of the fatty acid chain. libretexts.orgoregonstate.edu The chemical shifts are sensitive to the local electronic environment, providing a fingerprint of the molecule's structure. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for Sarcosine Moiety
| Atom | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH ₃ | 2.70 | s |
| N-CH ₂ | 3.60 | s |
Data sourced from studies on sarcosine. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for Sarcosine Moiety| Atom | Chemical Shift (ppm) |
|---|---|
| N-C H₃ | 34.8 |
| N-C H₂ | 53.7 |
| C OOH | 173.5 |
Data sourced from studies on sarcosine. rsc.orgspectrabase.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting and Quantification
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it provides valuable information about the molecule's structure through fragmentation analysis. cuni.cz
In MS analysis, this compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. This allows for the precise determination of its molecular weight. nih.gov Fragmentation patterns obtained from MS/MS can help to identify the different components of the molecule, such as the linoleoyl fatty acid chain and the sarcosine headgroup. cuni.czmassbank.eu For instance, the fragmentation of related N-acyl amino acids has been studied to understand their structure. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques used for the analysis of N-acyl sarcosinates. researchgate.netumich.edu LC-MS, in particular, is well-suited for the analysis of these compounds without the need for derivatization. jsbms.jp These methods are highly sensitive and can be used for the accurate quantification of this compound in complex mixtures. umich.edu
Table 3: Mass Spectrometry Data for Oleoyl (B10858665) Sarcosine (a related compound)
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₃₉NO₃ |
| Exact Mass | 353.2930 |
| Precursor m/z [M+H]⁺ | 354.3003 |
Data sourced from MassBank. massbank.eumassbank.eu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. googleapis.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. uc.pt
The IR spectrum of an N-acyl sarcosinate will typically show characteristic absorption bands for the amide group, the carboxylic acid group, and the long alkyl chain. google.com For example, the spectrum of N-lauroyl glycinic lauric anhydride, a related compound, shows a characteristic C=O stretching frequency for the amide at 1643 cm⁻¹ and an N-H stretch at 3294 cm⁻¹. googleapis.comgoogleapis.com The long hydrocarbon chain of the linoleoyl group will exhibit strong C-H stretching vibrations, typically in the range of 2850-2960 cm⁻¹. googleapis.com The carbonyl group of the carboxylic acid will also have a distinct stretching vibration. uc.pt The analysis of these characteristic bands confirms the presence of the key functional groups in the this compound molecule. researchgate.net
Table 4: Characteristic IR Absorption Frequencies for N-Acyl Amino Acids
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Amide C=O Stretch | ~1643 |
| Amide N-H Stretch | ~3294 |
| Alkyl C-H Stretch | 2849-2954 |
Data sourced from a patent describing N-acyl amino acid anhydrides. googleapis.com
Chromatographic Methods for Compositional and Purity Analysis
Chromatographic techniques are indispensable for separating this compound from impurities and for analyzing its isomeric composition.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of N-acyl sarcosinates. google.comgoogle.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. taylorfrancis.com
For the analysis of compounds like this compound, reversed-phase HPLC (RP-HPLC) is often employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. google.comtaylorfrancis.com The purity of N-acyl sarcosinates can be determined by HPLC, and the method can be used to quantify the amount of the active ingredient as well as any impurities, such as free fatty acids. nottingham.ac.ukcir-safety.org The use of a suitable detector, such as a UV detector or a mass spectrometer, allows for the sensitive detection and quantification of the separated components. psu.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. avantiresearch.com For the analysis of N-acyl sarcosinates like this compound, derivatization is often required to increase their volatility. unipi.itnih.gov This typically involves converting the carboxylic acid group to a more volatile ester, such as a methyl ester. nih.gov
GC-MS is particularly useful for separating isomers of fatty acids. jsbms.jp The linoleoyl moiety of this compound contains two double bonds, and different positional and geometric isomers can exist. GC, with its high resolving power, can separate these isomers, which can then be identified by their mass spectra. avantiresearch.com This technique is crucial for determining the specific isomeric composition of the linoleoyl chain in the molecule.
Advanced Microscopy for Morphological Characterization of Self-Assembled Structures
The spontaneous organization of amphiphilic molecules like this compound into ordered supramolecular structures in aqueous environments is a phenomenon of significant scientific interest. The morphology of these self-assembled structures is pivotal in determining their physicochemical properties and potential applications. Advanced microscopy techniques, namely Atomic Force Microscopy (AFM) and Electron Microscopy (Scanning Electron Microscopy, SEM, and Transmission Electron Microscopy, TEM), are indispensable tools for the direct visualization and characterization of these nanoscale and microscale architectures. These methods provide high-resolution topographical and ultrastructural information, offering insights into the size, shape, and organization of the aggregates formed by this compound.
It is important to note that while direct microscopic studies on the self-assembly of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar N-acyl sarcosinates, such as Sodium N-lauroyl sarcosinate. The difference in the acyl chain—linoleoyl (C18:2) versus lauroyl (C12:0)—is expected to influence the packing parameters and resultant morphologies due to the presence of unsaturation and a longer hydrocarbon tail in the former.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. atamanchemicals.comnih.gov It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. atamanchemicals.com The forces between the tip and the sample lead to the deflection of the cantilever, which is detected by a laser and photodiode system. atamanchemicals.com This technique is particularly advantageous for studying soft biological materials and self-assembled structures as it can be performed in both air and liquid environments, thus allowing for the imaging of samples under near-physiological conditions. atamanchemicals.com
In the context of N-acyl sarcosinates, AFM has been utilized to characterize the morphology of self-assembled structures on various substrates. For instance, studies on catanionic vesicles formed from lauryl sarcosinate hydrochloride and sodium dodecyl sulfate (B86663) have employed AFM to visualize the size and shape of the resulting vesicles. rsc.org These studies demonstrate the capability of AFM to resolve the globular and vesicular structures formed by these amphiphiles.
For a hypothetical study of this compound, a dilute aqueous solution of the compound would be deposited onto a smooth substrate, such as freshly cleaved mica, and allowed to adsorb. nih.gov The sample would then be imaged in either tapping mode or contact mode. The resulting AFM images would reveal the morphology of the self-assembled structures, such as micelles, vesicles, or other aggregates. The dimensions of these structures, including their height and diameter, can be precisely measured from the AFM data.
Table 1: Hypothetical AFM Morphological Data for Self-Assembled N-Acyl Sarcosinates
| Parameter | Sodium N-Lauroyl Sarcosinate (Literature Data) | Expected Morphology for this compound (Hypothetical) |
| Observed Structure | Small, spherical micelles iitkgp.ac.innih.gov | Potentially larger, elongated micelles or vesicles |
| Typical Diameter | 3-5 nm | > 10 nm |
| Substrate | Mica | Mica |
| Imaging Mode | Tapping Mode in Air/Liquid | Tapping Mode in Liquid |
This table presents data for Sodium N-Lauroyl Sarcosinate based on existing literature and provides a hypothetical expectation for this compound based on its molecular structure.
Electron Microscopy (SEM, TEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offer unparalleled resolution for visualizing the ultrastructure of materials. reading.ac.uk TEM operates by transmitting a beam of electrons through an ultrathin specimen, providing detailed internal structural information. acs.org In contrast, SEM scans the surface of a bulk sample with a focused electron beam, generating images of the surface topography. reading.ac.uk
TEM is particularly well-suited for characterizing the morphology of self-assembled structures in solution. For studies involving N-acyl sarcosinates, samples are typically prepared by depositing a dilute solution onto a TEM grid (e.g., a carbon-coated copper grid) and then negatively staining the sample with a heavy metal salt (e.g., uranyl acetate) to enhance contrast. nih.gov Cryo-TEM is an alternative preparation method where the sample is rapidly frozen in a vitrified state, preserving the native structure of the aggregates in solution. mdpi.com
Studies on Sodium N-lauroyl sarcosinate have indicated the formation of small spherical micelles. iitkgp.ac.innih.gov In contrast, the closely related Sodium N-lauroyl glycinate (B8599266) was found to form unilamellar vesicles, highlighting the significant impact of the headgroup structure on the resulting morphology. iitkgp.ac.innih.gov For this compound, the presence of two double bonds in its C18 acyl chain would likely introduce kinks, affecting the molecular packing and potentially favoring the formation of more complex structures like vesicles or worm-like micelles over simple spherical micelles.
Table 2: Electron Microscopy Findings for Self-Assembled N-Acyl Sarcosinates
| Parameter | Sodium N-Lauroyl Sarcosinate (Literature Data) | Expected Morphology for this compound (Hypothetical) |
| Technique | Transmission Electron Microscopy (TEM) | Transmission Electron Microscopy (TEM), Cryo-TEM |
| Observed Structure | Small, spherical micelles iitkgp.ac.innih.gov | Vesicles, elongated or worm-like micelles |
| Typical Size Range | ~5 nm in diameter | 50-200 nm in diameter (for vesicles) |
| Staining | Negative Staining (e.g., Uranyl Acetate) | Negative Staining or Vitrification (Cryo-TEM) |
This table summarizes findings for Sodium N-Lauroyl Sarcosinate from existing research and presents a hypothetical expectation for the self-assembled structures of this compound.
Supramolecular Chemistry and Self Assembly Behavior of Linoleoyl Sarcosine
Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
In aqueous solutions, surfactant monomers like linoleoyl sarcosine (B1681465) exist individually at low concentrations. As the concentration increases, a point is reached where the monomers begin to spontaneously associate into organized aggregates known as micelles. This process, termed micellization, is a fundamental characteristic of surfactants. The specific concentration at which this phenomenon begins is known as the Critical Micelle Concentration (CMC). Below the CMC, changes in surfactant concentration significantly affect properties like surface tension; above the CMC, the surface tension remains relatively constant as additional monomers preferentially form more micelles.
The determination of the CMC is crucial for understanding a surfactant's properties and can be accomplished through various experimental techniques. These methods rely on detecting an abrupt change in a physical property of the solution as a function of surfactant concentration. Common methods include:
Surface Tensiometry: Measures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus. researchgate.net
Conductometry: Applicable to ionic surfactants, this method measures the electrical conductivity of the solution. The plot of conductivity versus concentration shows a change in slope at the CMC. researchgate.net
Fluorescence Spectroscopy: Utilizes fluorescent probes that partition differently between the aqueous and micellar environments, resulting in a distinct change in their fluorescence spectrum at the CMC.
| N-Acyl Sarcosinate | Acyl Chain | Reported CMC (mM) | Temperature (°C) | Reference |
|---|---|---|---|---|
| Sodium Lauroyl Sarcosinate | C12:0 | 14.8 | 25 | jocpr.com |
| Oleoyl (B10858665) Sarcosine | C18:1 | 0.074 | Not Specified |
Formation of Higher-Order Assemblies (e.g., Vesicles, Gels)
While N-acyl sarcosinates typically form spherical or ellipsoidal micelles in neutral aqueous solutions, they can be induced to form higher-order assemblies under specific conditions. researchgate.net For instance, studies on oleoyl sarcosine have shown that increasing the solution pH from 9.0 to 12.4 can trigger a dramatic rise in viscosity, which indicates a morphological transition from small, spherical micelles to large, entangled, worm-like micelles.
Furthermore, vesicles—closed bilayer structures enclosing an aqueous core—can be formed from N-acyl sarcosinates, though typically not in isolation. The spontaneous formation of thermodynamically stable unilamellar vesicles has been observed in aqueous mixtures of sodium N-acyl sarcosinates and cationic surfactants, such as N-cetylpyridinium chloride. researchgate.net The formation of these more complex structures is driven by favorable interactions between the oppositely charged surfactant headgroups, which alters the molecular packing parameters to favor bilayer formation over simple micelles.
Influence of Molecular Structure and Intermolecular Interactions on Self-Assembly
The self-assembly process is intricately linked to the specific molecular architecture of the surfactant. The balance between the hydrophobic tail and the hydrophilic headgroup, along with the specific intermolecular interactions they can engage in, dictates the final structure of the aggregate.
Hydrogen bonding plays a pivotal role in the self-assembly of many N-acyl amino acid surfactants. researchgate.net However, the sarcosine headgroup possesses a unique structural feature: an N-methyl group on the amide nitrogen. This methylation prevents the amide group from acting as a hydrogen bond donor. This inability to form intermolecular hydrogen bonds between headgroups is a critical distinction between N-acyl sarcosinates and their non-methylated counterparts, such as N-acyl glycinates. researchgate.net N-acyl glycinates can form strong hydrogen-bonded networks at the interface, leading to tighter molecular packing and the formation of more complex structures like vesicles. In contrast, the absence of this interaction in linoleoyl sarcosine results in weaker headgroup cohesion, favoring the formation of less complex micellar structures.
The nature of the hydrophobic acyl chain is a primary determinant of a surfactant's properties. The linoleoyl chain is characterized by its length (18 carbons) and its high degree of unsaturation (two cis-double bonds).
Unsaturation: The two cis-double bonds introduce rigid kinks into the hydrocarbon chain. This prevents the chains from packing closely together in the micellar core, increasing the effective cross-sectional area of the tail. This looser, more disordered packing generally disfavors the formation of planar structures and promotes aggregates with higher curvature, such as spherical micelles.
Chain Length: Generally, for a homologous series of surfactants, increasing the length of the alkyl chain enhances the hydrophobicity of the molecule. researchgate.net This leads to a lower CMC, as aggregation becomes more favorable at lower concentrations. researchgate.net The long 18-carbon chain of this compound contributes significantly to its surface activity and tendency to self-assemble.
The geometry of the hydrophilic headgroup significantly influences aggregation. In this compound, the sarcosine headgroup—comprising a carboxylate group and an N-methylated amide—exerts steric effects. The presence of the methyl group on the nitrogen atom adds steric bulk compared to a non-methylated amino acid like glycine (B1666218). This steric hindrance, coupled with the electrostatic repulsion between the negatively charged carboxylate moieties, increases the effective area occupied by each headgroup at the micelle surface. This larger headgroup area favors a positive curvature of the aggregate interface, making the formation of micelles energetically more favorable than the formation of planar bilayers.
Thermodynamic Principles Governing Self-Assembly Processes
ΔG°mic = ΔH°mic - TΔS°mic
The enthalpy of micellization (ΔH°mic) for ionic surfactants is often small and can be either slightly negative (exothermic) or positive (endothermic), depending on factors like temperature and molecular structure. researchgate.netjocpr.com Regardless of the sign of the enthalpy change, the large positive entropy change ensures that the Gibbs free energy of micellization is negative, making the process spontaneous. jocpr.com
| Parameter | Value | Reference |
|---|---|---|
| ΔG°mic (kJ/mol) | -29.2 | jocpr.com |
| ΔH°mic (kJ/mol) | -8.1 | jocpr.com |
| ΔS°mic (J/mol·K) | 70.8 | jocpr.com |
Note: Data is for Sodium Lauroyl Sarcosinate and serves as an illustrative example for the N-acyl sarcosinate class.
Biophysical Interactions of Linoleoyl Sarcosine with Biological Systems
Interactions with Model Membrane Systems
The interaction of surfactants with lipid bilayers is a complex process that can lead to various structural and dynamic alterations of the membrane. These effects are highly dependent on the chemical nature of the surfactant and the composition of the lipid membrane.
The ability of surfactants to permeabilize cell membranes is a key aspect of their biological effect. For anionic surfactants like linoleoyl sarcosine (B1681465), this process is thought to occur through a multi-step mechanism, even at concentrations below the critical micelle concentration (subsolubilizing concentrations).
Initially, the surfactant monomers insert into the outer leaflet of the lipid bilayer. This insertion disrupts the local lipid packing and can lead to an increase in the membrane's fluidity. As the concentration of the surfactant in the membrane increases, several phenomena can occur independently, including the transmembrane movement of lipids (flip-flop), the formation of transient pores leading to leakage of internal contents, and eventually, at higher concentrations, the complete solubilization of the membrane into mixed micelles. researchgate.net
The specific mechanism of permeabilization by linoleoyl sarcosine is likely influenced by its molecular geometry. The bulky and unsaturated linoleoyl tail would create significant disorder within the acyl chain region of the bilayer. This disruption can lower the energy barrier for the formation of transient, water-filled pores, thereby allowing the passage of ions and small molecules across the membrane. This mechanism is distinct from complete membrane solubilization, which occurs at higher surfactant-to-lipid ratios. researchgate.net Studies on similar anionic surfactants, such as sodium lauryl sarcosinate, have demonstrated their ability to selectively disrupt the cytoplasmic membrane of bacteria, suggesting a targeted interaction based on membrane composition and charge. nih.gov
The interaction of this compound with the lipid matrix is governed by both hydrophobic and electrostatic forces. The hydrophobic linoleoyl tail partitions into the nonpolar core of the lipid bilayer, while the negatively charged carboxylate headgroup of the sarcosine moiety resides at the membrane-water interface.
This interaction can induce several changes in the biophysical properties of the lipid matrix:
Alteration of Membrane Fluidity: The insertion of the bulky linoleoyl group can increase the free volume within the hydrophobic core of the membrane, leading to an increase in membrane fluidity.
Phase Separation: In heterogeneous membranes composed of different lipid species, the preferential interaction of this compound with certain lipids could induce lateral phase separation, creating domains enriched in the surfactant.
Curvature Stress: The conical shape of the this compound molecule (large headgroup area relative to the tail) can induce positive curvature stress in the membrane, which may facilitate processes like membrane budding or fusion.
Molecular dynamics simulations on similar systems have shown that peptides with hydrophobic regions preferentially associate with specific lipids within a mixed bilayer, highlighting the role of lipid-specific interactions in modulating membrane structure and function. mdpi.com While direct studies on this compound are limited, the principles derived from related systems suggest a significant impact on the organization and dynamics of lipid matrices.
Protein-Ligand Binding and Molecular Recognition Studies
The interaction of surfactants with proteins can range from nonspecific binding to the hydrophobic regions of unfolded proteins to specific binding at defined sites on native proteins. These interactions are driven by a combination of hydrophobic effects, electrostatic interactions, and hydrogen bonding.
The binding of a ligand, such as this compound, to a protein is characterized by changes in thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The relationship between these is given by the equation: ΔG = ΔH - TΔS.
Illustrative Thermodynamic Data for Surfactant-Protein Interaction
| Surfactant (Hypothetical) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Surfactant A | -6.8 | -10.2 | 3.4 |
| Surfactant B | -6.5 | -4.5 | -2.0 |
This table provides hypothetical data to illustrate the concept of enthalpy-entropy compensation. Surfactant A shows an enthalpy-driven binding with an entropic penalty. Surfactant B demonstrates an entropy-driven binding with an enthalpic penalty. Both achieve similar binding affinities.
The specificity and selectivity of this compound's interactions with proteins would be determined by the physicochemical properties of the protein's binding site.
Specificity refers to the ability of a ligand to bind to a particular protein target. For this compound, a binding site with a hydrophobic pocket to accommodate the linoleoyl tail and positively charged residues to interact with the sarcosine headgroup would exhibit higher specificity.
Selectivity describes the preferential binding of a ligand to one protein over another. This compound would likely exhibit selectivity for proteins with accessible hydrophobic patches or specific lipid-binding domains.
The flexible nature of the linoleoyl chain allows it to adapt to the topography of different binding sites, which could lead to a degree of promiscuity in its interactions. However, the combination of its anionic headgroup and the specific stereochemistry of the sarcosine moiety could confer a degree of selectivity that is not present in simple fatty acids or other anionic surfactants. The elucidation of specific protein targets and the molecular basis for selective recognition remains an area for further investigation.
Biochemical Pathways and Cellular Mechanisms Involving Linoleoyl Sarcosine
Cellular Uptake Mechanisms and Intracellular Trafficking
Linoleoyl sarcosine (B1681465), as an amphiphilic molecule, possesses both a hydrophobic lipid tail (linoleoyl group) and a hydrophilic head (sarcosine). This structure dictates its interaction with the cell membrane and the likely mechanisms of its entry into the cell. While direct studies on linoleoyl sarcosine are limited, the cellular uptake of similar amphiphilic molecules, such as other N-acyl amino acids and surfactants, is primarily thought to occur through endocytosis. nih.govplos.org
Identification of Endocytic Pathways (e.g., Clathrin-mediated, Caveolae-mediated, Macropinocytosis)
The internalization of extracellular molecules and nanoparticles into a cell is predominantly carried out through a process called endocytosis. Several distinct endocytic pathways exist, and the entry of amphiphilic compounds like this compound may involve one or more of these routes, depending on factors like its concentration, aggregation state, and the cell type. nih.govrug.nl
Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles. mdpi.com It is a primary route for the uptake of many nutrients, receptors, and some nanoparticles. Amphiphilic assemblies have been shown to be internalized via CME. nih.govacs.org
Caveolae-Mediated Endocytosis: Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids. nih.gov This pathway is often involved in the uptake of certain toxins, viruses, and lipid rafts components. The internalization of some liposomal drug delivery systems has been observed to occur through this route.
Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes, which engulf large amounts of extracellular fluid. nih.gov It is an actin-driven process and has been identified as a major entry pathway for various amphiphilic polymers and some liposomes. nih.govrug.nl Studies on amphiphilic polymer assemblies suggest that macropinocytosis and CME can be complementary processes contributing to their uptake. nih.gov
Factors Influencing Cellular Internalization (e.g., Hydrophobicity, Charge, Size of Assembled Structures)
The efficiency and pathway of cellular uptake for molecules like this compound are not fixed but are influenced by a variety of physicochemical properties. nih.gov
Hydrophobicity: The long linoleoyl lipid tail gives the molecule significant hydrophobicity. This property can facilitate interaction with the lipid bilayer of the cell membrane. A hydrophobic core in nanoparticle assemblies can promote interaction with the plasma membrane and improve cellular uptake efficiency. nih.gov
Charge: The surface charge of assembled structures is a critical factor. Cationic (positively charged) surfactants and polymers often show enhanced adhesion to the generally negatively charged cell membrane, which can promote internalization. nih.gov Conversely, negatively charged liposomes have also been shown to be internalized effectively, primarily through active transport mechanisms like macropinocytosis. rug.nl
Size of Assembled Structures: this compound can exist as monomers at low concentrations or self-assemble into larger structures like micelles or vesicles at higher concentrations. The size of these particles is a key determinant of the uptake mechanism. nih.gov For instance, smaller nanoparticles are often internalized via clathrin-mediated or caveolae-mediated endocytosis, while larger aggregates may be taken up by macropinocytosis. nih.govnih.gov
Factors Influencing Cellular Uptake
| Factor | Influence on Cellular Internalization |
| Hydrophobicity | Promotes interaction with the cell's lipid membrane, potentially enhancing uptake. nih.gov |
| Charge | Positive charges can increase adhesion to the negatively charged cell surface, while negative charges can also be internalized via active transport. rug.nlnih.gov |
| Size | Determines the primary endocytic pathway; smaller assemblies may use clathrin or caveolae-mediated routes, while larger ones often use macropinocytosis. nih.gov |
Intracellular Fate and Subcellular Compartmentation within the Endolysosomal System
Once internalized via endocytosis, vesicles containing this compound are trafficked into the endolysosomal system. This network of organelles is a major sorting station within the cell.
The typical pathway involves:
Early Endosomes: Newly formed endocytic vesicles fuse with early endosomes. Here, the internal environment begins to acidify.
Late Endosomes: Cargo is then transported to late endosomes, which are more acidic and are precursors to lysosomes.
Lysosomes: Ultimately, many endocytosed substances are delivered to lysosomes. These organelles contain a host of hydrolytic enzymes that function in the acidic lysosomal environment to degrade macromolecules. nih.gov
The fate of this compound within this system would likely involve its transport through these compartments, ultimately leading to its degradation in the lysosome, where the amide bond can be hydrolyzed. dovepress.com
Enzymatic Biotransformation and Metabolic Fate
Following its uptake and trafficking to lysosomes or other cellular compartments, this compound is subject to enzymatic breakdown.
Hydrolysis and Degradation Pathways of the Amide Linkage
The key to the metabolic breakdown of this compound is the hydrolysis of its stable amide bond, which links the linoleic acid to the sarcosine. This reaction breaks the molecule into its constituent parts: linoleic acid and sarcosine.
In the body, this process is catalyzed by enzymes known as amidases or hydrolases. Specifically, enzymes like fatty acid amide hydrolase (FAAH) and others with N-acyl amino acid hydrolase activity are responsible for cleaving such bonds. elifesciences.orgnih.gov These enzymes are found in various tissues and cellular compartments, including the endolysosomal system. elifesciences.org The hydrolysis of N-acyl amino acids is a recognized metabolic pathway for this class of lipids. nih.govresearchgate.net
Potential for Sarcosine Release and Subsequent Catabolism by Sarcosine Oxidase
Upon hydrolysis, free sarcosine (also known as N-methylglycine) is released into the cell. wikipedia.org Sarcosine is a naturally occurring amino acid derivative and an intermediate in the metabolism of choline and glycine (B1666218). wikipedia.org
The primary enzyme responsible for the catabolism of sarcosine is sarcosine oxidase (or sarcosine dehydrogenase), a mitochondrial flavoenzyme. nih.govwikipedia.org This enzyme catalyzes the oxidative demethylation of sarcosine. nih.govnih.gov
The reaction proceeds as follows:
Sarcosine + Oxygen + Water → Glycine + Formaldehyde + Hydrogen Peroxide wikipedia.org
The products of this reaction, glycine and formaldehyde, are then integrated into other metabolic pathways. Glycine is a crucial amino acid used in protein synthesis and as a precursor for other important biomolecules, while formaldehyde is processed through one-carbon metabolism. wikipedia.orgebi.ac.uk
Sarcosine Catabolism via Sarcosine Oxidase
| Substrate | Enzyme | Products |
| Sarcosine | Sarcosine Oxidase | Glycine, Formaldehyde, Hydrogen Peroxide wikipedia.orgnih.govebi.ac.uk |
Modulatory Effects on Intracellular Biochemical Cascades
This compound, an N-acyl amino acid, is postulated to exert modulatory effects on various intracellular biochemical cascades, primarily due to its structural components: a linoleoyl fatty acid tail and a sarcosine (N-methylglycine) head group. While direct research on this compound is limited, the influence of its constituent parts and structurally similar molecules on significant signaling pathways allows for an informed discussion of its potential activities.
Influence on Eicosanoid Synthesis Pathways, including the Arachidonic Acid Cascade
The arachidonic acid cascade is a pivotal signaling pathway responsible for the generation of a diverse group of bioactive lipid mediators known as eicosanoids. This cascade is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) and its subsequent metabolism by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins nih.govnih.gov. Eicosanoids are critical regulators of inflammation, immune responses, and hemostasis wikipedia.orgyoutube.com.
The linoleoyl moiety of this compound, being a derivative of linoleic acid, suggests a potential interaction with this cascade. Linoleic acid is the metabolic precursor to arachidonic acid, and its availability can influence the production of eicosanoids youtube.com. Supplementation with linoleic acid has been shown to increase arachidonic acid levels, which can, in turn, lead to elevated eicosanoid synthesis youtube.com.
While direct enzymatic studies on this compound are not extensively available, research on the closely related compound, N-linoleoyl glycine, provides significant insights. N-acyl amino acids, as a class, are recognized as endogenous signaling molecules with potential roles in inflammation nih.gov. Studies on N-linoleoyl glycine have demonstrated its capacity to modulate the arachidonic acid cascade, not by acting as a direct precursor, but by influencing the production of specific eicosanoids.
One key finding is the ability of N-linoleoyl glycine to stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²˒¹⁴-prostaglandin J₂ (15d-PGJ₂). This suggests that N-linoleoyl amino acids may play a role in the resolution phase of inflammation by shifting the balance of eicosanoid production towards anti-inflammatory mediators. The precise mechanism by which N-linoleoyl glycine achieves this is still under investigation but may involve allosteric modulation of enzymes within the cascade or interaction with upstream signaling events that regulate enzyme expression or activity.
The N-methylation of the glycine moiety to form sarcosine in this compound introduces a modification that could alter its biological activity relative to N-linoleoyl glycine. N-methylation is known to increase the lipophilicity and can affect the conformational flexibility of molecules nih.govresearchgate.net. These changes could influence how this compound interacts with the active sites of enzymes such as cyclooxygenases and lipoxygenases, or how it partitions into cellular membranes where the arachidonic acid cascade is initiated. While the specific impact of this N-methylation on eicosanoid synthesis has not been empirically determined for this compound, it is a critical structural feature that warrants consideration in hypothesizing its modulatory effects.
It is plausible that this compound, like N-linoleoyl glycine, could favor the production of anti-inflammatory or pro-resolving eicosanoids. However, the increased lipophilicity conferred by the methyl group might enhance its interaction with membrane-bound enzymes or its ability to traverse cellular compartments, potentially leading to a more potent or distinct modulatory profile compared to its non-methylated counterpart.
The following table summarizes the key enzymes in the eicosanoid synthesis pathway and the potential, inferred influence of this compound based on studies of related compounds.
| Enzyme Family | Key Enzymes | Products | Potential Influence of this compound (Inferred) |
| Cyclooxygenase (COX) | COX-1, COX-2 | Prostaglandins, Thromboxanes | Potential modulation of activity, possibly favoring the production of anti-inflammatory prostaglandins like 15d-PGJ₂. |
| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Potential for selective modulation, possibly influencing the balance between pro-inflammatory leukotrienes and pro-resolving lipoxins. |
Further research is necessary to elucidate the direct effects of this compound on the individual enzymes of the arachidonic acid cascade and to determine its specific contributions to the complex network of eicosanoid signaling.
Computational Modeling and Simulation Studies of Linoleoyl Sarcosine
Molecular Dynamics (MD) Simulations of Linoleoyl Sarcosine (B1681465) and its Self-Assemblies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. While direct MD simulation studies specifically on Linoleoyl sarcosine are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on structurally similar acyl amino acids and surfactants, such as sodium lauroyl sarcosinate.
These simulations typically model the behavior of this compound molecules in an aqueous environment, tracking their interactions with each other and with water molecules. Such simulations are crucial for understanding the fundamental forces that drive the self-assembly of these molecules into larger aggregates like micelles or bilayers.
Once this compound molecules form aggregates, MD simulations can elucidate the nature and strength of the intermolecular interactions that hold these structures together. These interactions are primarily non-covalent and include:
Hydrophobic Interactions: The long linoleoyl tail is hydrophobic and tends to avoid contact with water. In an aqueous environment, these tails cluster together in the core of an aggregate, driven by the hydrophobic effect.
Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. These forces are significant between the closely packed hydrocarbon chains in the aggregate's core.
Hydrogen Bonding: The sarcosine headgroup, with its amide and carboxylate moieties, can participate in hydrogen bonding with water molecules at the aggregate-water interface and potentially with neighboring headgroups.
Electrostatic Interactions: The negatively charged carboxylate group of the sarcosine headgroup can interact with counter-ions (like sodium) in the surrounding solution.
Simulations can quantify these interactions, providing data on interaction energies and distances between different parts of the molecules.
Table 1: Simulated Intermolecular Interaction Energies in a this compound Micelle
| Interaction Type | Average Energy (kJ/mol) | Key Molecular Moieties Involved |
|---|---|---|
| Hydrophobic (Solvation Free Energy) | -80 to -120 | Linoleoyl chains, Water |
| Van der Waals | -40 to -60 | Linoleoyl chains |
| Hydrogen Bonding (Headgroup-Water) | -15 to -25 | Sarcosine headgroup, Water |
Note: The values in this table are hypothetical and based on typical ranges observed for similar surfactant systems in MD simulations. They serve to illustrate the type of data that can be generated.
MD simulations can also capture the dynamic process of self-assembly. Starting from a random distribution of this compound molecules in a simulated water box, these simulations can show how they spontaneously form aggregates. This process typically involves several stages:
Initial Clustering: Individual molecules rapidly form small, disordered clusters.
Micelle Formation: These small clusters coalesce and rearrange to form spherical or ellipsoidal micelles, with the hydrophobic tails sequestered in the core and the hydrophilic headgroups exposed to the water.
Equilibrium: The system eventually reaches an equilibrium state with a stable population of micelles of a certain size and shape.
The timescale of these events can be monitored, providing insights into the kinetics of micellization.
In Silico Prediction of Biophysical and Biochemical Interaction Profiles
Beyond self-assembly, computational methods can predict how this compound might interact with biological macromolecules, such as proteins and cell membranes.
Ligand-protein docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this could involve predicting its binding to enzymes or receptors. The process involves:
Defining the Binding Site: Identifying a potential binding pocket on the target protein.
Conformational Sampling: Generating a variety of possible conformations for the this compound molecule within the binding site.
Scoring: Using a scoring function to estimate the binding affinity for each conformation. The score is typically based on factors like shape complementarity and intermolecular forces.
Table 2: Hypothetical Ligand-Protein Docking Results for this compound with a Target Protein
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 1 | -8.5 | Arg124, Leu25, Phe28 |
| 2 | -8.2 | Tyr99, Val45, Ile52 |
Note: This table presents a hypothetical scenario to illustrate the output of a ligand-protein docking simulation.
Given its amphiphilic nature, this compound is expected to interact with biological membranes. MD simulations can model these interactions by placing this compound molecules near a simulated lipid bilayer. These simulations can reveal:
Insertion and Partitioning: Whether and how this compound inserts into the membrane. The linoleoyl tail would likely penetrate the hydrophobic core of the bilayer, while the sarcosine headgroup would remain at the interface.
Membrane Perturbation: The effect of this compound on the structure and properties of the membrane, such as its thickness, fluidity, and lipid packing.
Pore Formation: At higher concentrations, the potential for this compound to disrupt the membrane and form pores.
Understanding these interactions is crucial for assessing the compound's potential biological activity and its use in formulations that interact with the skin or other biological barriers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences to predict the activity of new molecules wikipedia.org. A QSAR model for this compound derivatives would involve:
Data Set: Compiling a set of this compound derivatives with known biological activities (e.g., antimicrobial activity, enzyme inhibition).
Molecular Descriptors: Calculating a variety of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Building: Using statistical methods to build a mathematical model that relates the descriptors to the biological activity.
Validation: Testing the model's predictive power on a set of compounds not used in the model-building process.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.
Table 3: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor | Description | Relevance to this compound |
|---|---|---|
| LogP | Octanol-water partition coefficient | A measure of lipophilicity, important for membrane interactions. |
| Molecular Weight | The mass of the molecule | Influences size and diffusion properties. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms | Relates to hydrogen bonding capacity and membrane permeability. |
Future Directions and Emerging Research Perspectives
Development of Novel Linoleoyl Sarcosine (B1681465) Derivatives for Targeted Research Applications
The chemical structure of linoleoyl sarcosine, featuring a linoleic acid tail and a sarcosine head group, offers a versatile scaffold for the design of novel derivatives. ontosight.ai By modifying this structure, researchers can create specialized molecular tools to probe biological systems with greater precision. The development of these derivatives is a significant future direction, aiming to enhance or alter the compound's natural properties for specific research purposes.
Key strategies for creating these derivatives include:
Altering the Acyl Chain: Modifications to the linoleic acid portion, such as changing its length, degree of saturation, or introducing functional groups, can influence the derivative's hydrophobicity and how it partitions into cellular membranes.
Modifying the Sarcosine Head Group: The sarcosine moiety can be chemically altered to change its polarity or to attach reporter molecules like fluorescent tags or biotin (B1667282). These tagged derivatives are invaluable for tracking the molecule's localization and interactions within cells.
Synthesis of Photo-activatable Probes: Incorporating photo-cleavable or cross-linking groups can allow researchers to control the molecule's activity with light, enabling precise spatial and temporal studies of its effects.
These rationally designed derivatives can serve as powerful tools in various research applications. For instance, fluorescently labeled this compound analogs could be used to visualize its uptake and distribution in living cells, while derivatives with altered binding affinities could help identify its specific molecular targets. nih.govnih.gov The synthesis of lipopolysarcosine derivatives for incorporation into liposomes represents a current example of how modifying the core structure can lead to new applications, such as in drug delivery systems. researchgate.net
Table 1: Potential Modifications and Research Applications of this compound Derivatives
| Derivative Type | Structural Modification | Potential Research Application | Example Concept |
|---|---|---|---|
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., NBD, Bodipy) to the sarcosine or acyl chain. | Real-time imaging of subcellular localization and trafficking in live cells. | Visualizing accumulation in specific organelles like the endoplasmic reticulum or mitochondria. |
| Affinity-Based Probe | Incorporation of a biotin tag or a click-chemistry handle. | Identification of binding partners through pull-down assays followed by mass spectrometry. | Isolating and identifying proteins that specifically interact with this compound. |
| Photo-Crosslinker | Introduction of a photo-activatable group (e.g., diazirine, benzophenone) into the structure. | Covalently trapping and identifying transient or weak interacting molecules in their native environment. | Mapping the interaction interface between this compound and a membrane protein. |
| Chain-Modified Analog | Synthesis with altered acyl chain length, saturation, or introduction of isotopes (e.g., ¹³C, ²H). | Investigating the influence of lipid structure on membrane properties and metabolic fate. | Studying how chain saturation affects membrane fluidity or tracking metabolic pathways. |
Integration of Multi-Omics Approaches in this compound Research
To fully understand the biological significance of this compound, it is essential to investigate its impact on a global, systemic level. Multi-omics strategies, which integrate data from different molecular layers such as lipids, metabolites, and proteins, provide a powerful framework for achieving this holistic view. nih.govtechscience.com This integrated approach can uncover novel pathways and networks influenced by this compound, moving beyond the study of single-molecule interactions. mdpi.com
Lipidomics: As a lipid molecule itself, the most direct omics-level analysis for this compound is lipidomics. creative-proteomics.com This technique allows for the comprehensive profiling of all lipids within a cell or tissue. By applying lipidomics, researchers can study how fluctuations in this compound levels affect the broader lipid landscape (the "lipidome"). creative-proteomics.comnih.gov This could reveal compensatory changes in other N-acyl amino acids or alterations in major structural lipids like phospholipids (B1166683) and sphingolipids. mdpi.com A recent multi-omics analysis highlighted the association between linoleic acid metabolism and trained immunity, suggesting that downstream metabolites like this compound could play a role in these complex processes. nih.gov
Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites present in a biological sample. creative-proteomics.com By analyzing the "metabolome," researchers can assess how this compound influences central metabolic pathways, such as energy metabolism, amino acid metabolism, and redox balance. diabetesjournals.orgoup.com For example, changes in the levels of this compound could correlate with shifts in the tricarboxylic acid (TCA) cycle or glycolysis, providing clues about its role in cellular bioenergetics. creative-proteomics.com
Proteomics: Proteomics focuses on the large-scale study of proteins. nih.gov When a cell is exposed to this compound, the expression levels or post-translational modifications of numerous proteins may change. Proteomic analyses can identify these protein alterations, revealing the signaling pathways and cellular machinery that are modulated by the lipid. nih.gov For instance, proteomics could be used to identify enzymes involved in the synthesis or degradation of this compound or to find proteins whose cellular location changes in its presence.
The true power of this approach lies in the integration of these datasets. mdpi.com By combining lipidomic, metabolomic, and proteomic data, researchers can construct comprehensive models of the molecular networks that this compound participates in, leading to a more complete understanding of its biological functions. mdpi.com
Advanced Methodologies for In Situ Characterization of this compound Interactions within Complex Biological Matrices
A major challenge in lipid research is studying molecular interactions as they occur within the crowded and complex environment of a living cell. Traditional biochemical assays often analyze these interactions in simplified, artificial systems, which may not accurately reflect the situation in situ. molbiolcell.org The future of this compound research will increasingly rely on advanced methodologies capable of characterizing its interactions in real-time and within its native biological context. rsc.orgrsc.org
Single-Molecule Fluorescence Techniques: Methods like single-molecule pull-down (SiMPull) are being adapted to study lipid-protein interactions directly in crude cell extracts. nih.gov This approach could be used to observe the binding kinetics of a single this compound molecule with its protein target without the need for extensive purification, thus preserving the influence of the cellular milieu. nih.gov
Advanced Microscopy and Spectroscopy: Techniques such as Förster Resonance Energy Transfer (FRET) microscopy and fluorescence correlation spectroscopy (FCS) can provide dynamic, quantitative data on molecular interactions inside living cells. By using fluorescently labeled this compound derivatives, these methods can measure binding affinities, diffusion dynamics, and co-localization with other biomolecules in real-time.
Computational and Molecular Modeling: Molecular dynamics (MD) simulations provide a powerful computational "microscope" to visualize lipid-protein interactions at an atomic level. acs.orgnih.gov These simulations can predict how this compound inserts into a lipid bilayer, how it interacts with specific amino acid residues on a membrane protein, and how it might influence the protein's conformation and function. acs.orgnih.gov
In Situ Proteomic Analysis: Emerging techniques aim to perform proteomic analysis directly within specific cellular compartments or on intact organelles. acs.org One could envision using proximity-labeling methods, where an enzyme fused to a this compound-binding protein tags nearby molecules, to map its interaction network within a specific subcellular location.
These advanced methodologies will be critical for moving beyond static pictures of molecular interactions and toward a dynamic understanding of how this compound functions within the complex and ever-changing environment of the cell.
Table 2: Advanced Methodologies for In Situ Analysis
| Methodology | Principle | Information Gained | Application to this compound |
|---|---|---|---|
| Single-Molecule Pull-down (SiMPull) | Immobilized lipids on a surface are used to "pull down" binding partners from cell lysates for single-molecule fluorescence imaging. nih.gov | Binding kinetics (on/off rates), stoichiometry, and specificity of lipid-protein interactions in a near-native context. nih.gov | Quantifying the binding affinity of this compound to a specific receptor directly from a cell extract. |
| Förster Resonance Energy Transfer (FRET) | Measures the efficiency of energy transfer between two fluorescent molecules (a donor and an acceptor) when in close proximity. | Real-time detection of molecular interactions and conformational changes within living cells. | Monitoring the interaction between a fluorescent this compound analog and a fluorescently tagged protein in vivo. |
| Molecular Dynamics (MD) Simulations | Uses classical mechanics to simulate the motions and interactions of atoms and molecules over time. acs.org | Atomic-level detail of binding modes, interaction energies, and effects on membrane structure. acs.orgnih.gov | Predicting the precise orientation of this compound within a protein's binding pocket and its effect on membrane fluidity. |
| Proximity-Labeling Mass Spectrometry (e.g., APEX, BioID) | An enzyme fused to a protein of interest generates reactive biotin molecules that label nearby proteins, which are then identified by mass spectrometry. | Identification of transient and proximal interaction partners in a spatially-resolved manner within intact cells. | Discovering the "interactome" of a key this compound-metabolizing enzyme within its native organelle. |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying linoleoyl sarcosine in laboratory settings?
this compound is typically synthesized via acylation of sarcosine (N-methylglycine) with linoleoyl chloride. A methodologically rigorous approach involves:
- Reaction Optimization : Conducting the reaction under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts.
- Purification : Employing column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane) to isolate the product from unreacted starting materials and byproducts.
- Characterization : Confirming structure via -NMR (e.g., characteristic peaks for the linoleoyl chain’s bis-allylic protons at δ 2.75–2.80 ppm) and mass spectrometry (expected molecular ion at m/z 351.5 for CHNO) . Reproducibility requires detailed documentation of solvent ratios, temperature, and reaction times, as emphasized in experimental protocols for novel compounds .
Q. How can researchers validate the purity and structural integrity of this compound?
Key analytical techniques include:
- Chromatography : HPLC with UV detection (210–220 nm) to assess purity, using a C18 column and isocratic elution with acetonitrile/water (80:20).
- Spectroscopy : FT-IR to confirm amide bond formation (C=O stretch at ~1640 cm) and absence of residual carboxylic acid (absence of ~1700 cm peak).
- Fatty Acid Profiling : Gas chromatography (GC) with flame ionization detection (FID) to verify linoleic acid content, as per pharmacopeial guidelines for lipid derivatives .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s interactions with biological membranes?
Advanced methodologies focus on membrane dynamics:
- Fluorescence Anisotropy : Incorporate this compound into liposomes (e.g., DOPC/DOPE models) labeled with diphenylhexatriene (DPH) to measure changes in membrane fluidity.
- Differential Scanning Calorimetry (DSC) : Assess thermotropic phase behavior of lipid bilayers containing the compound to identify perturbations in phase transition temperatures.
- Molecular Dynamics Simulations : Use force fields (e.g., CHARMM36) to model interactions between this compound and phospholipid headgroups, comparing results with empirical data . Ensure consistency in buffer conditions (pH, ionic strength) and control for oxidation of the linoleoyl chain by conducting experiments under inert atmospheres .
Q. How should researchers address contradictions in reported biological activities of this compound across studies?
Contradictions often arise from variability in:
- Experimental Models : Compare results from in vitro (e.g., cell lines with differing membrane compositions) and in vivo studies (e.g., animal models with metabolic differences).
- Dosage and Formulation : Standardize dose metrics (e.g., molar concentration vs. weight/volume) and delivery vehicles (e.g., DMSO vs. lipid-based carriers).
- Data Normalization : Use internal controls (e.g., housekeeping genes in gene expression studies) and statistical methods (e.g., ANOVA with post-hoc tests) to minimize batch effects. Transparent reporting of limitations, such as compound stability under assay conditions, is critical for reconciling discrepancies .
Q. What strategies are effective for evaluating the stability of this compound under varying storage conditions?
Stability studies should follow ICH guidelines:
- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV-vis irradiation) for 1–3 months.
- Analytical Endpoints : Monitor oxidation via peroxide value (PV) testing and hydrolytic degradation via HPLC to quantify free sarcosine.
- Data Documentation : Report degradation kinetics using Arrhenius plots for temperature-dependent stability, referencing pharmacopeial standards for lipid excipients .
Methodological Best Practices
- Reproducibility : Adhere to detailed experimental protocols (e.g., solvent volumes, stirring rates) and deposit raw data in repositories like Zenodo .
- Data Presentation : Use tables to summarize fatty acid composition (e.g., % linoleate vs. impurities) and figures to illustrate membrane interaction mechanisms .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature instead of commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
